N-(3-Aminopropyl)-2,2-dimethylpropanamide
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Overview
Description
N-(3-Aminopropyl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group attached to a 3-aminopropyl chain and a 2,2-dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-2,2-dimethylpropanamide typically involves the reaction of 3-aminopropylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-(3-Aminopropyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface modification and as a coupling agent.
N-(3-Aminopropyl)morpholine: Known for its use in organic synthesis and as a corrosion inhibitor.
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Utilized as a biocidal agent in disinfectants.
Uniqueness
N-(3-Aminopropyl)-2,2-dimethylpropanamide is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its combination of an amide and a 3-aminopropyl chain allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
85727-25-9 |
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Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-(3-aminopropyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C8H18N2O/c1-8(2,3)7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11) |
InChI Key |
NZWHYYYEJYOWFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCCN |
Origin of Product |
United States |
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